molecular formula C8H17NO3 B024726 N-Boc-D-alaninol CAS No. 106391-86-0

N-Boc-D-alaninol

Cat. No. B024726
M. Wt: 175.23 g/mol
InChI Key: PDAFIZPRSXHMCO-ZCFIWIBFSA-N
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Description

N-Boc-D-alaninol, also known as ®-2-(Boc-amino)-1-propanol, is a white solid . It is used in the synthesis of antithrombotic nipecotamides .


Synthesis Analysis

The synthesis of N-Boc-D-alaninol involves the oxidation of N-Boc-d-alaninol to N-Boc-d-alaninal, followed by a Bestmann–Ohira reaction . Another method for the deprotection of the N-Boc group uses oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Molecular Structure Analysis

The molecular formula of N-Boc-D-alaninol is C8H17NO3 . Its molecular weight is 175.23 . The InChIKey of N-Boc-D-alaninol is PDAFIZPRSXHMCO-ZCFIWIBFSA-N .


Chemical Reactions Analysis

N-Boc-D-alaninol can undergo a mild deprotection of the N-Boc group using oxalyl chloride . This method has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .


Physical And Chemical Properties Analysis

N-Boc-D-alaninol has a melting point of 58-61 °C . Its boiling point is predicted to be 276.4±23.0 °C . The density is predicted to be 1.025±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The pKa is predicted to be 12.11±0.46 .

Scientific Research Applications

  • Glycobiological Applications : N-Boc-D-alaninol is utilized in the construction of triantennary peptide glycoclusters on a solid support, mimicking naturally occurring carbohydrate ligands. This application is significant in glycobiology (Katajisto et al., 2002).

  • Native Chemical Ligation : It enables native chemical ligation at phenylalanine, a process applied to the synthesis of LYRAMFRANK (Crich & Banerjee, 2007).

  • Asymmetric Synthesis : N-Boc-D-alaninol is a key reagent for the asymmetric synthesis of protected 1,2-aminoalcohols, alpha-amino acid derivatives, and 2-hydroxymethyl nitrogen heterocycles, including iminosugars (Cooper et al., 2005).

  • Synthesis of Non-protein Amino Acids : It offers a convenient route to optically pure α-(sec-amino)alanines, which can be removed to produce di-hydrochlorides of non-protein amino acids (Olma et al., 2011).

  • Nucleophilic Attack Activation : N-Boc-D-alaninol promotes activation of the ring to nucleophilic attack, yielding various product types by C–N or C–O cleavage (Awheda et al., 2013).

  • Photocatalytic Applications : N-Boc-D-alaninol is involved in the synthesis of N-doped (BiO)2CO3 hierarchical hollow microspheres, which exhibit high efficiency in removing NO in air and show high stability in long-term photocatalytic reactions for air cleaning (Dong et al., 2013).

  • Ultrastructural Cytochemistry : Boc-Ala-SNp, related to N-Boc-D-alaninol, serves as a potential ultrastructural cytochemical substrate for leukocytic elastase-like enzymes and aids in the ultrastructural localization of elastase-like activity (Clark et al., 1980).

  • Drug Delivery and Gene Transfer : Side-chain amino-acid-based hybrid block copolymers act as vehicles for drug delivery and gene transfer (Kumar et al., 2013).

  • Environmental Pollution Control : N-Boc-D-alaninol-based hierarchical microspheres exhibit excellent visible light photocatalytic activity and high photochemical stability and durability, useful in environmental pollution control (Dong et al., 2012).

  • Membrane Interaction Studies : N-acyl-α-alaninols (NABAOHs) show potential in formulating drug delivery vehicles and interacting with diacylphosphatidylcholine, a major membrane lipid (Sivaramakrishna et al., 2021).

Safety And Hazards

N-Boc-D-alaninol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

The future directions of N-Boc-D-alaninol research could involve its application in diverse areas, ranging from pharmaceutics to biotechnology . Its structural and functional properties can be mimicked by synthetic compounds, providing increased stability against enzymatic degradation, better designability, and diverse side-chain chemistry .

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAFIZPRSXHMCO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70526964
Record name tert-Butyl [(2R)-1-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-D-alaninol

CAS RN

106391-86-0
Record name 1,1-Dimethylethyl N-[(1R)-2-hydroxy-1-methylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106391-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(2R)-1-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-Aminopropan-1-ol, N-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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